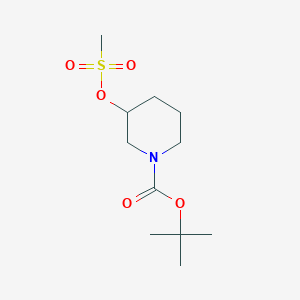

N-Boc-3-mesyloxypiperidine

Description

BenchChem offers high-quality N-Boc-3-mesyloxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-3-mesyloxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-methylsulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAZHMYDLUILKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of N-Boc-3-mesyloxypiperidine in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-mesyloxypiperidine has emerged as a cornerstone building block in synthetic organic chemistry, particularly in the construction of complex molecules with significant pharmacological applications. Its strategic design, featuring a piperidine core, a versatile N-Boc protecting group, and a highly effective mesyloxy leaving group, renders it an invaluable intermediate for the introduction of diverse functionalities at the 3-position of the piperidine ring. This technical guide provides an in-depth analysis of its synthesis, reactivity, and application in the preparation of key pharmaceutical intermediates, supported by detailed experimental protocols and quantitative data.

Core Synthesis and Properties

N-Boc-3-mesyloxypiperidine is typically prepared from its corresponding alcohol, N-Boc-3-hydroxypiperidine, through a straightforward mesylation reaction. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen and prevents unwanted side reactions, while the mesyloxy group, a potent leaving group, primes the 3-position for nucleophilic attack.

Experimental Protocol: Synthesis of N-Boc-3-mesyloxypiperidine

To a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), triethylamine (1.5-2.0 eq.) is added, and the mixture is cooled to 0 °C. Methanesulfonyl chloride (1.1-1.2 eq.) is then added dropwise, and the reaction is stirred at 0 °C for a period of 1-2 hours, followed by warming to room temperature and continued stirring for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-3-mesyloxypiperidine, typically as a white to off-white solid.

| Parameter | Condition |

| Starting Material | N-Boc-3-hydroxypiperidine |

| Reagents | Methanesulfonyl chloride, Triethylamine |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 3-6 hours |

| Typical Yield | >95% |

The Gateway to 3-Substituted Piperidines: Nucleophilic Substitution Reactions

The primary role of N-Boc-3-mesyloxypiperidine in synthesis is to serve as an electrophilic substrate for nucleophilic substitution reactions (SN2). The electron-withdrawing nature of the mesyloxy group creates a partial positive charge on the C3 carbon of the piperidine ring, making it susceptible to attack by a wide range of nucleophiles. This provides a reliable and efficient pathway to a diverse array of 3-substituted N-Boc-piperidine derivatives.

An In-depth Technical Guide to the Reaction Mechanism of N-Boc-3-mesyloxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-mesyloxypiperidine is a pivotal intermediate in synthetic organic chemistry, particularly in the construction of complex nitrogen-containing heterocyclic compounds utilized in drug discovery and development. Its strategic importance lies in the predictable and stereospecific nature of its reactions with a variety of nucleophiles. This technical guide provides a comprehensive overview of the core reaction mechanism of N-Boc-3-mesyloxypiperidine, focusing on its synthesis, mechanistic pathways, and practical applications. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a thorough understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. The ability to functionalize the piperidine ring with precise stereochemical control is therefore a critical aspect of modern medicinal chemistry. N-Boc-3-mesyloxypiperidine serves as a key electrophilic substrate for the introduction of various functional groups at the 3-position of the piperidine ring. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen and prevents unwanted side reactions, while the mesyloxy group acts as an excellent leaving group in nucleophilic substitution reactions. This guide will delve into the fundamental aspects of the reactivity of this important synthetic building block.

Synthesis of N-Boc-3-mesyloxypiperidine

The preparation of N-Boc-3-mesyloxypiperidine is typically achieved through the mesylation of the corresponding alcohol, N-Boc-3-hydroxypiperidine. This reaction is a standard procedure in organic synthesis and generally proceeds with high efficiency.

General Reaction Scheme

The synthesis involves the reaction of N-Boc-3-hydroxypiperidine with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA), in an appropriate solvent like dichloromethane (DCM).

Caption: Synthesis of N-Boc-3-mesyloxypiperidine.

Experimental Protocol: Synthesis of N-Boc-3-mesyloxypiperidine

To a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1 equivalent) and triethylamine (2 equivalents) in dichloromethane, methanesulfonyl chloride (1.1 equivalents) is added slowly at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-3-mesyloxypiperidine.

Quantitative Data

The synthesis of N-Boc-3-mesyloxypiperidine from N-Boc-3-hydroxypiperidine is known to be highly efficient, often yielding the product in quantitative amounts after purification.

| Starting Material | Reagents | Solvent | Yield | Reference |

| N-Boc-3-hydroxypiperidine | Methanesulfonyl chloride, Triethylamine | Dichloromethane | Quantitative |

Core Reaction Mechanism: Nucleophilic Substitution

The primary utility of N-Boc-3-mesyloxypiperidine lies in its reactivity towards nucleophiles. The mesyloxy group at the C-3 position is an excellent leaving group, facilitating nucleophilic substitution reactions. The prevailing mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) pathway.

The SN2 Mechanism

The SN2 reaction is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). This concerted mechanism leads to an inversion of stereochemistry at the reaction center.

Caption: The SN2 reaction mechanism of N-Boc-3-mesyloxypiperidine.

Key characteristics of the SN2 reaction of N-Boc-3-mesyloxypiperidine include:

-

Stereospecificity: The reaction proceeds with a complete inversion of configuration at the C-3 position. For example, the reaction of (R)-N-Boc-3-mesyloxypiperidine with a nucleophile will yield the (S)-substituted product.

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate (N-Boc-3-mesyloxypiperidine) and the nucleophile.

-

Steric Hindrance: The rate of reaction is sensitive to steric hindrance around the electrophilic carbon. The piperidine ring conformation can influence the accessibility of the C-3 position to the incoming nucleophile.

Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group plays a crucial role in these reactions. It deactivates the piperidine nitrogen, preventing it from acting as a competing nucleophile and participating in undesired side reactions, such as intramolecular cyclization or intermolecular reactions with another molecule of the mesylate. This ensures that the nucleophilic attack occurs exclusively at the C-3 position.

Reactions with Various Nucleophiles

N-Boc-3-mesyloxypiperidine reacts with a wide range of nucleophiles, allowing for the synthesis of diverse 3-substituted piperidine derivatives. Common nucleophiles include azides, amines, and others.

Reaction with Sodium Azide

The reaction with sodium azide (NaN₃) is a common method for introducing an azide functionality, which can be subsequently reduced to an amine. This two-step process provides a route to 3-aminopiperidine derivatives.

Experimental Protocol: Synthesis of tert-butyl 3-azidopiperidine-1-carboxylate

To a solution of N-Boc-3-mesyloxypiperidine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), sodium azide (1.5-3 equivalents) is added. The reaction mixture is heated to a temperature ranging from 60 to 100 °C and stirred for several hours until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford tert-butyl 3-azidopiperidine-1-carboxylate.

Reaction with Amines

Primary and secondary amines can also act as nucleophiles, leading to the formation of 3-amino-substituted piperidines. This is a direct method for introducing an amino group with a specific substitution pattern.

Experimental Workflow

Caption: General workflow for the reaction with amine nucleophiles.

Comparative Data

| Nucleophile | Product | Typical Conditions | Notes |

| Sodium Azide | 3-Azido-N-Boc-piperidine | DMF, 80-100 °C | Azide can be reduced to a primary amine. |

| Primary/Secondary Amines | 3-Amino-N-Boc-piperidine derivatives | Acetonitrile or DMF, reflux | Provides direct access to N-substituted 3-aminopiperidines. |

Applications in Drug Development

The 3-substituted N-Boc-piperidine derivatives synthesized from N-Boc-3-mesyloxypiperidine are valuable intermediates in the synthesis of various pharmaceutically active compounds. For instance, chiral 3-aminopiperidine derivatives are key building blocks for dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The stereochemistry at the 3-position of the piperidine ring is often crucial for the biological activity of these drugs.

Conclusion

N-Boc-3-mesyloxypiperidine is a versatile and valuable intermediate in organic synthesis, primarily utilized for the stereospecific introduction of nucleophiles at the 3-position of the piperidine ring. Its reactions are governed by the SN2 mechanism, which proceeds with a predictable inversion of stereochemistry. The N-Boc protecting group is essential for directing the reactivity and preventing side reactions. A thorough understanding of the synthesis and reaction mechanism of this compound, as provided in this guide, is crucial for researchers and scientists involved in the design and synthesis of novel therapeutic agents. The detailed protocols and compiled data serve as a practical resource for the efficient application of N-Boc-3-mesyloxypiperidine in the laboratory.

The Stereochemistry of N-Boc-3-mesyloxypiperidine Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The precise control of substituent stereochemistry on the piperidine ring is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. N-Boc-3-mesyloxypiperidine has emerged as a versatile chiral building block for the synthesis of stereochemically defined 3-substituted piperidines. The mesylate group at the C3 position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. This technical guide provides a comprehensive overview of the stereochemical outcomes of reactions involving N-Boc-3-mesyloxypiperidine, supported by experimental data and detailed protocols.

Core Principles: The S"N"2 Reaction and Stereochemical Inversion

The primary reaction pathway for the transformation of N-Boc-3-mesyloxypiperidine is the bimolecular nucleophilic substitution (S"N"2) reaction. A fundamental principle of the S"N"2 mechanism is the backside attack of the nucleophile on the carbon atom bearing the leaving group. This trajectory of attack leads to a Walden inversion, where the stereochemical configuration of the chiral center is inverted.

For instance, if the starting material is the (R)-enantiomer of N-Boc-3-mesyloxypiperidine, the resulting product from an S"N"2 reaction will possess the (S)-configuration. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, enabling the rational design and synthesis of enantiomerically pure compounds.

Synthesis of N-Boc-3-mesyloxypiperidine

The precursor for these stereospecific reactions, N-Boc-3-mesyloxypiperidine, is typically synthesized from the commercially available N-Boc-3-hydroxypiperidine. The hydroxyl group is converted to the mesylate, a more effective leaving group, through reaction with methanesulfonyl chloride in the presence of a base.

Experimental Protocol: Mesylation of N-Boc-3-hydroxypiperidine

-

Materials:

-

N-Boc-3-hydroxypiperidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or other suitable organic base

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve N-Boc-3-hydroxypiperidine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-mesyloxypiperidine.

-

Nucleophilic Substitution Reactions and their Stereochemical Outcomes

The reaction of N-Boc-3-mesyloxypiperidine with various nucleophiles consistently proceeds via an S"N"2 mechanism, resulting in the inversion of stereochemistry at the C3 position. This allows for the stereospecific synthesis of a diverse range of 3-substituted piperidine derivatives.

Reaction with Azide Nucleophiles

The substitution with sodium azide is a key transformation, as the resulting azide can be readily reduced to a primary amine. This two-step sequence provides a reliable method for the synthesis of 3-amino-N-Boc-piperidine with inverted stereochemistry. A known process for synthesizing N-Boc-3-aminopiperidine involves the use of a mesylate and subsequent reaction with an azide, followed by reduction[1].

Table 1: Nucleophilic Substitution with Sodium Azide

| Starting Material Stereoisomer | Nucleophile | Solvent | Product Stereoisomer | Yield (%) |

| (R)-N-Boc-3-mesyloxypiperidine | Sodium Azide | DMF | (S)-3-azido-N-Boc-piperidine | High |

| (S)-N-Boc-3-mesyloxypiperidine | Sodium Azide | DMF | (R)-3-azido-N-Boc-piperidine | High |

Experimental Protocol: Azide Substitution

-

Materials:

-

N-Boc-3-mesyloxypiperidine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve N-Boc-3-mesyloxypiperidine in DMF.

-

Add sodium azide to the solution and heat the mixture (e.g., to 80-100 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 3-azido-N-Boc-piperidine.

-

Reaction with Amine Nucleophiles

Primary and secondary amines also react with N-Boc-3-mesyloxypiperidine via an S"N"2 pathway, leading to the corresponding 3-amino-N-Boc-piperidine derivatives with inverted stereochemistry.

Table 2: Nucleophilic Substitution with Amine Nucleophiles

| Starting Material Stereoisomer | Nucleophile | Solvent | Product Stereoisomer | Yield (%) |

| (R)-N-Boc-3-mesyloxypiperidine | Benzylamine | Acetonitrile | (S)-3-(benzylamino)-N-Boc-piperidine | Good |

| (S)-N-Boc-3-mesyloxypiperidine | Piperidine | DMF | (R)-3-(piperidin-1-yl)-N-Boc-piperidine | Good |

Experimental Protocol: Amine Substitution

-

Materials:

-

N-Boc-3-mesyloxypiperidine

-

Primary or secondary amine (e.g., benzylamine, piperidine)

-

Acetonitrile or DMF

-

Potassium carbonate or other suitable base (optional, to scavenge the generated methanesulfonic acid)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve N-Boc-3-mesyloxypiperidine in the chosen solvent.

-

Add the amine nucleophile and, if necessary, a base.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the mixture and work it up by partitioning between water and an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Filter and concentrate the solution, and purify the residue by column chromatography.

-

Stereochemical Pathways and Logical Relationships

The stereochemical course of these reactions can be visualized as a direct consequence of the S"N"2 mechanism.

Caption: S"N"2 reaction on N-Boc-3-mesyloxypiperidine.

This diagram illustrates that regardless of the starting enantiomer, the S"N"2 reaction with a nucleophile proceeds through a backside attack, leading to a predictable inversion of the stereocenter at the C3 position of the piperidine ring.

Competition between Substitution and Elimination

Under certain conditions, particularly with sterically hindered or strongly basic nucleophiles, an E2 elimination reaction can compete with the S"N"2 substitution. This would lead to the formation of N-Boc-1,2,3,4-tetrahydropyridine. The regioselectivity and stereoselectivity of the elimination reaction would depend on the conformational preferences of the piperidine ring and the nature of the base used. However, for most common nucleophiles under standard reaction conditions, substitution is the predominant pathway.

Caption: S"N"2 vs. E2 pathways for N-Boc-3-mesyloxypiperidine.

Conclusion

N-Boc-3-mesyloxypiperidine is a highly valuable and versatile chiral intermediate in the synthesis of 3-substituted piperidines. Its reactions with a wide range of nucleophiles proceed predominantly through an S"N"2 mechanism, resulting in a clean and predictable inversion of stereochemistry at the C3 position. This stereospecificity provides a robust and reliable strategy for the synthesis of enantiomerically pure piperidine derivatives, which are crucial components in the development of new therapeutic agents. Understanding the principles of these reactions and having access to detailed experimental protocols are essential for researchers and scientists in the field of drug discovery and development.

References

A Tale of Two Enantiomers: An In-depth Technical Guide to (R)- and (S)-N-Boc-3-mesyloxypiperidine

Introduction: The Centrality of Chirality in Modern Drug Discovery

In the landscape of contemporary drug development, chirality is not a mere structural nuance but a pivotal determinant of therapeutic efficacy and safety. The three-dimensional arrangement of atoms within a molecule can dictate its interaction with biological targets, leading to profound differences in pharmacological activity between enantiomers. The (R)- and (S)-N-Boc-3-mesyloxypiperidine enantiomers serve as a compelling case study in the strategic application of chiral building blocks. While structurally mirror images, their synthetic utility and ultimate roles in medicine diverge significantly, underscoring the necessity for enantiomerically pure intermediates. This guide provides an in-depth exploration of the synthesis, characterization, and differential application of these two critical synthons for researchers, chemists, and drug development professionals. The narrative will delve into the causality behind experimental choices, ensuring a robust and field-proven perspective on these valuable chemical entities.

PART 1: Synthesis and Stereochemical Control

The journey to enantiomerically pure (R)- and (S)-N-Boc-3-mesyloxypiperidine begins with the stereoselective synthesis of their respective alcohol precursors, (R)- and (S)-N-Boc-3-hydroxypiperidine. The achiral starting material for these syntheses is N-Boc-3-piperidone. The critical step is the asymmetric reduction of the ketone, which can be achieved through biocatalytic methods or chemical resolution of the racemic alcohol.

Biocatalytic Asymmetric Reduction: The Power of Enzymes

Enzymatic reduction of N-Boc-3-piperidone offers a highly efficient and environmentally benign route to the chiral alcohols. Ketoreductases (KREDs) are particularly effective, demonstrating high enantioselectivity. The choice of enzyme dictates the stereochemical outcome.

-

(S)-N-Boc-3-hydroxypiperidine: A plethora of ketoreductases, often co-expressed with a glucose dehydrogenase (GDH) for cofactor (NADPH/NADH) regeneration, have been identified to selectively produce the (S)-enantiomer with high conversion and excellent enantiomeric excess (>99% ee).[1][2] This enantiomer is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, driving the extensive research and commercial availability of this specific biocatalytic route.[1]

-

(R)-N-Boc-3-hydroxypiperidine: While less common, certain microbial strains and their isolated ketoreductases have been shown to exhibit (R)-selectivity.[3] Screening of microbial cultures can identify enzymes that produce a negative specific optical rotation, corresponding to the formation of the (R)-alcohol.[3]

The causality behind this choice is clear: biocatalysis provides a direct, highly selective pathway to the desired enantiomer, minimizing the need for lengthy resolution steps and improving process efficiency.

Caption: Biocatalytic routes to (R)- and (S)-N-Boc-3-hydroxypiperidine.

Chemical Resolution: A Classical Approach

An alternative to asymmetric synthesis is the resolution of racemic N-Boc-3-hydroxypiperidine. This involves reacting the racemic alcohol with a chiral resolving agent, such as L-camphorsulfonic acid or a tartaric acid derivative, to form diastereomeric salts.[3] These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization. Subsequent liberation of the free alcohol from the separated salt yields the desired enantiomer. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.

Mesylation: Activating the Hydroxyl Group

Once the enantiomerically pure alcohol is obtained, the final step is the conversion to the corresponding mesylate. This is a standard procedure that transforms the poorly leaving hydroxyl group into a highly effective mesylate leaving group, primed for nucleophilic substitution. The reaction proceeds with retention of stereochemistry at the C3 position as the C-O bond is not broken.

Caption: General workflow for the mesylation of N-Boc-3-hydroxypiperidine.

PART 2: Physicochemical and Analytical Differentiation

The primary physical property that distinguishes the (R) and (S) enantiomers is their interaction with plane-polarized light, known as optical activity. Their other physical properties, such as melting point, boiling point, and solubility in achiral solvents, are identical.

| Property | (R)-N-Boc-3-hydroxypiperidine | (S)-N-Boc-3-hydroxypiperidine | (Racemic) N-Boc-3-mesyloxypiperidine |

| CAS Number | 143900-43-0 | 143900-44-1 | 129888-60-4[4] |

| Molecular Formula | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ | C₁₁H₂₁NO₅S |

| Molecular Weight | 201.26 g/mol | 201.26 g/mol | 279.35 g/mol |

| Appearance | Solid | Oily Residue / Solid | White to yellow solid |

| Melting Point | 43-50 °C | N/A | 67-70 °C |

| Optical Rotation | [α]/D −22±3° (c=5 in methanol) | [α]/D +22.69° (c=0.9 in ethanol)[3] | 0° |

Analytical Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

The most robust method for separating and quantifying the enantiomers of N-Boc-3-hydroxypiperidine (and by extension, their mesylate derivatives) is chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Step-by-Step Chiral HPLC Protocol (Adapted from literature for N-Boc-3-hydroxypiperidine)[3]

-

Column Selection: A polysaccharide-based chiral column, such as Chiralpak IC (amylose tris(3,5-dichlorophenylcarbamate)) or a similar phase, is typically effective.

-

Mobile Phase Preparation: An isocratic mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol, IPA) is prepared. A common composition is 95:5 (v/v) n-hexane:IPA.[3]

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.

-

Instrumentation Setup:

-

HPLC System: Waters HPLC or equivalent.

-

Detector: UV detector set to 210 nm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25°C.

-

-

Injection and Data Acquisition: Inject the sample and record the chromatogram. The two enantiomers will appear as distinct peaks with different retention times. For N-Boc-3-hydroxypiperidine on a Chiralpak IC column, the (R)-isomer typically elutes before the (S)-isomer.[3]

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = |(A_major - A_minor) / (A_major + A_minor)| * 100

This self-validating system ensures the stereochemical purity of the starting material, which is critical before its conversion to the mesylate and use in subsequent synthetic steps.

PART 3: Differential Reactivity and Applications

The core difference between (R)- and (S)-N-Boc-3-mesyloxypiperidine lies not in their intrinsic chemical reactivity with achiral reagents, but in the stereochemical outcome of their reactions and their consequent applications in the synthesis of chiral target molecules. As a mesylate, the C3 position is highly activated towards nucleophilic substitution, typically proceeding via an SN2 mechanism.

The SN2 Reaction: Inversion of Stereochemistry

A fundamental principle of the SN2 reaction is the inversion of configuration at the stereocenter (a Walden inversion). This means that a nucleophile attacking (R)-N-Boc-3-mesyloxypiperidine will result in a product with an (S) configuration at the C3 position, and vice-versa.

Caption: Stereochemical outcome of SN2 reactions on the enantiomeric mesylates.

This predictable stereochemical outcome is the cornerstone of their utility. A synthetic chemist can choose the appropriate mesylate enantiomer to achieve the desired stereochemistry in the final product.

Application Showcase: A Tale of Two Scaffolds

The divergent paths of the (R) and (S) enantiomers are most evident in their applications within the pharmaceutical industry.

-

The (S)-Enantiomer: A Blockbuster Building Block The primary and most significant application of (S)-N-Boc-3-mesyloxypiperidine is as a precursor to (S)-N-Boc-3-aminopiperidine, a key fragment for the synthesis of Ibrutinib (Imbruvica®).[1] Ibrutinib is a potent BTK inhibitor used to treat various B-cell malignancies. The synthesis involves the displacement of the mesylate with an azide nucleophile (followed by reduction) or another nitrogen-based nucleophile, which, due to the SN2 mechanism, requires the (R)-alcohol precursor to ultimately form the (S)-amine product after inversion. The immense commercial success of Ibrutinib has driven the optimization and large-scale production of the (S)-hydroxypiperidine precursor and its derivatives.

-

The (R)-Enantiomer: A Tool for Research and Niche Applications The applications of (R)-N-Boc-3-mesyloxypiperidine are less widespread but equally important in specific research contexts. It serves as a building block for synthesizing enantiomerically pure compounds where the (R)-configuration at the 3-position is required. For example, the precursor, (R)-1-Boc-3-hydroxypiperidine, is used in the synthesis of constrained analogs of S-adenosyl-L-homocysteine (SAH) to create inhibitors of DNA methyltransferases, which are valuable tools in epigenetic research.[5] Furthermore, the related (R)-N-Boc-3-aminopiperidine is used to prepare potent inhibitors of the CBP/P300 bromodomain for research purposes and as a precursor for other antidiabetic agents like Linagliptin.[6]

| Enantiomer | Precursor For | Key Application / Target Molecule | Therapeutic Area / Research Field |

| (S)-N-Boc-3-mesyloxypiperidine | (R)-N-Boc-3-aminopiperidine (via inversion) | Ibrutinib (BTK Inhibitor) | Oncology (B-cell malignancies)[1] |

| (R)-N-Boc-3-mesyloxypiperidine | (S)-N-Boc-3-substituted piperidines (via inversion) | DNA Methyltransferase Inhibitors | Epigenetics Research[5] |

| CBP/P300 Bromodomain Inhibitors | Cancer Research[6] | ||

| Linagliptin and other DPP-IV inhibitors | Antidiabetic Agents[6] |

Conclusion: Strategic Synthesis through Stereochemical Understanding

(R)- and (S)-N-Boc-3-mesyloxypiperidine are not interchangeable reagents. They are distinct chiral building blocks whose value is unlocked through a deep understanding of stereoselective synthesis and predictable reaction mechanisms. The dominance of the (S)-enantiomer's precursor in the market is a direct consequence of its role in synthesizing a commercially successful drug. However, the (R)-enantiomer remains a vital tool for researchers exploring different regions of chemical space and developing novel therapeutics and research probes. This guide has illuminated the core differences in their synthesis and application, providing the foundational knowledge necessary for their strategic deployment in the complex and rewarding field of drug discovery. The ability to choose the correct enantiomer is a testament to the precision and power of modern synthetic chemistry.

References

An In-depth Technical Guide on the Chemical Properties of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate. This compound is a key synthetic intermediate, primarily utilized in the development of novel pharmaceutical agents. Its utility stems from the presence of a methanesulfonyl (mesyl) group, which functions as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups onto the piperidine scaffold.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate is presented below. It is important to note that while some experimental data for related isomers is available, specific experimental values for the 3-substituted isomer are not widely reported. Much of the available data is based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₅S | PubChem[1][2] |

| Molecular Weight | 279.36 g/mol | PubChem[1][2] |

| CAS Number | 940890-90-4 ((S)-enantiomer) | PubChem[1][2] |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| Melting Point | 193-195 °C (for 4-substituted isomer) | ChemBK[3] |

| Boiling Point | 407.2 ± 34.0 °C (Predicted) | ChemBK[3] |

| Solubility | Soluble in methanol and MDC (for a similar compound) | Anjali Labs |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | ChemBK[3] |

| XLogP3 | 1.1 | PubChem[1][2] |

Synthesis

The synthesis of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate is typically achieved through the mesylation of its corresponding alcohol precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Mesylation of tert-butyl 3-hydroxypiperidine-1-carboxylate

The following protocol is adapted from a procedure for a structurally similar secondary alcohol.[4] Researchers should optimize the conditions for their specific substrate and scale.

Materials:

-

tert-butyl 3-hydroxypiperidine-1-carboxylate

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or other suitable base (e.g., pyridine)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

0.1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (typically 1.1 to 1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours or until reaction completion is confirmed by TLC or LC-MS.

-

Wash the reaction mixture sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product may be purified by flash column chromatography on silica gel if necessary.

References

N-Boc-3-Mesyloxypiperidine: A Versatile Chiral Building Block for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-mesyloxypiperidine is a pivotal chiral building block in modern medicinal chemistry, valued for its role in the stereoselective synthesis of complex pharmaceutical agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled manipulations, while the mesyloxy group at the C3 position serves as an excellent leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of N-Boc-3-mesyloxypiperidine, with a particular focus on its enantiomerically pure forms. Detailed experimental protocols for its preparation and subsequent reactions are presented, alongside its critical application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

Introduction

The piperidine scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The introduction of stereocenters into this heterocyclic system is crucial for optimizing pharmacological activity and selectivity. Chiral 3-substituted piperidines, in particular, are key components in many drug candidates. N-Boc-3-mesyloxypiperidine, available in both (R) and (S) enantiomeric forms, serves as a versatile intermediate for the introduction of various functionalities at the 3-position with inversion of stereochemistry via S(_N)2 reactions.

Physicochemical Properties

The physical and chemical properties of N-Boc-3-mesyloxypiperidine and its precursors are summarized in the tables below, providing essential data for their handling and characterization.

Table 1: Physical Properties of Key Compounds

| Compound | Enantiomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-Boc-3-hydroxypiperidine | (S) | 143900-44-1 | C₁₀H₁₉NO₃ | 201.26 | 34-40[1] |

| N-Boc-3-hydroxypiperidine | (R) | 143900-43-0 | C₁₀H₁₉NO₃ | 201.26 | 43-50 |

| N-Boc-3-mesyloxypiperidine | (S) | 940890-90-4 | C₁₁H₂₁NO₅S | 279.35 | Not specified |

| N-Boc-3-piperidone | N/A | 98977-36-7 | C₁₀H₁₇NO₃ | 199.25 | 35-40 |

Table 2: Spectroscopic and Optical Properties

| Compound | Enantiomer | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Optical Rotation |

| N-Boc-3-hydroxypiperidine | (S) | 1.46 (s, 9H), 1.50-2.00 (m, 4H), 2.90-3.70 (m, 5H) | +21.0° to +24.0° (c=5 in MeOH)[1] |

| N-Boc-3-hydroxypiperidine | (R) | 1.46 (s, 9H), 1.50-2.00 (m, 4H), 2.90-3.70 (m, 5H) | -22° ± 3° (c=5 in MeOH) |

| N-Boc-3-mesyloxypiperidine | Racemic | 1.49 (s, 9H), 1.60-1.57 (m, 1H), 2.04-1.79 (m, 3H), 3.08 (s, 3H), 3.38-3.32 (m, 1H), 3.50-3.43 (m, 1H), 3.70-3.60 (m, 2H), 4.74 (br s, 1H) | Not applicable |

Synthesis of N-Boc-3-mesyloxypiperidine

The synthesis of enantiomerically pure N-Boc-3-mesyloxypiperidine originates from its corresponding chiral alcohol, N-Boc-3-hydroxypiperidine. The chiral alcohol can be obtained through various methods, including enzymatic reduction of the prochiral ketone, N-Boc-3-piperidone, or by chemical resolution of racemic 3-hydroxypiperidine followed by Boc-protection.

Synthesis of Chiral N-Boc-3-hydroxypiperidine

A highly efficient and green method for producing (S)-N-Boc-3-hydroxypiperidine is through the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase enzyme. This biocatalytic approach offers high enantioselectivity and operates under mild conditions.

-

Experimental Protocol: Enzymatic Reduction to (S)-N-Boc-3-hydroxypiperidine

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of N-Boc-3-piperidone (e.g., 100 g/L) and D-glucose (e.g., 130 g/L) in a phosphate buffer (100 mmol/L, pH 6.5).

-

Cofactor and Biocatalyst Addition: Add NADP⁺ (0.2 g/L) and the ketoreductase/glucose dehydrogenase co-expressing E. coli cells (e.g., 30 g/L wet cells).

-

Reaction Conditions: Stir the mixture at 35°C. Maintain the pH at 6.5 by the addition of 2 mol/L NaOH solution.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Upon completion (typically >99% conversion), extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine. The product typically exhibits high chemical (>99%) and optical purity (>99% ee).

-

An alternative route involves the resolution of racemic 3-hydroxypiperidine using a chiral resolving agent, followed by the protection of the nitrogen atom with a Boc group.

-

Experimental Protocol: Chemical Resolution and Protection for (S)-N-Boc-3-hydroxypiperidine

-

Resolution: React racemic 3-hydroxypiperidine with a chiral resolving agent such as D-pyroglutamic acid in ethanol. The diastereomeric salt of the desired enantiomer will preferentially crystallize.

-

Isolation: Isolate the diastereomeric salt by filtration and wash with cold ethanol.

-

Liberation of Free Amine: Treat the isolated salt with a base (e.g., NaOH) to liberate the free (S)-3-hydroxypiperidine.

-

Boc Protection: Dissolve the (S)-3-hydroxypiperidine in a suitable solvent (e.g., a mixture of water and ethyl acetate). Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., NaOH or NaHCO₃) and stir at room temperature until the reaction is complete.

-

Work-up and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain (S)-N-Boc-3-hydroxypiperidine.

-

Mesylation of N-Boc-3-hydroxypiperidine

The hydroxyl group of N-Boc-3-hydroxypiperidine is converted to a mesylate, a good leaving group, to facilitate subsequent nucleophilic substitution reactions.

-

Experimental Protocol: Synthesis of (S)-N-Boc-3-mesyloxypiperidine

-

Reaction Setup: Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine (2.0 eq.) to the solution.

-

Mesylation: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate as a yellow oil. The product is often used in the next step without further purification.

-

Applications as a Chiral Building Block

The primary utility of N-Boc-3-mesyloxypiperidine lies in its reaction with nucleophiles to introduce a wide range of substituents at the C3 position with inversion of stereochemistry.

Nucleophilic Substitution with Azide

A common transformation is the substitution of the mesylate with an azide ion, which can then be reduced to an amine, providing access to chiral 3-aminopiperidine derivatives.

-

Experimental Protocol: Synthesis of (R)-tert-butyl 3-azidopiperidine-1-carboxylate

-

Reaction Setup: Dissolve (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq.) in dimethylformamide (DMF).

-

Nucleophile Addition: Add sodium azide (NaN₃, 2.0 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-90°C) and stir for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford (R)-tert-butyl 3-azidopiperidine-1-carboxylate.

-

Application in the Synthesis of Ibrutinib

A prominent example of the application of (S)-N-Boc-3-mesyloxypiperidine is in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).

-

Experimental Protocol: Synthesis of a Key Ibrutinib Intermediate

-

Reaction Setup: In a reaction vessel, combine 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq.), (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.5 eq.), and cesium carbonate (2.0 eq.) in N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to 90-100°C and stir for 6-12 hours.

-

Work-up: After cooling to room temperature, add water to the reaction mixture.

-

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

-

Table 3: Summary of Reaction Conditions and Yields

| Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Enzymatic Reduction | N-Boc-3-piperidone | KRED/GDH, NADP⁺, Glucose | Phosphate Buffer | 35 | ~10-16 | >95 |

| Mesylation | (S)-N-Boc-3-hydroxypiperidine | MsCl, Et₃N | DCM | 0 to RT | ~3 | Quantitative |

| Azide Substitution | (S)-N-Boc-3-mesyloxypiperidine | NaN₃ | DMF | 80-90 | 16 | High |

| Ibrutinib Intermediate Synthesis | (S)-N-Boc-3-mesyloxypiperidine | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, Cs₂CO₃ | DMF | 90-100 | 6-12 | ~70-80 |

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from N-Boc-3-piperidone to a key intermediate in the synthesis of Ibrutinib.

References

The Pivotal Role of Mesylate as a Leaving Group in Piperidine Synthesis: A Technical Guide

For Immediate Release

A deep dive into the synthetic utility of methanesulfonyl esters, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the mesylate group's function in the construction of the piperidine scaffold, a crucial motif in medicinal chemistry.

The piperidine ring is a ubiquitous structural element in a vast array of pharmaceuticals and natural products. Its synthesis, therefore, is a subject of continuous investigation and optimization. A key strategy in the formation of the piperidine ring is intramolecular cyclization, a reaction heavily reliant on the efficiency of the leaving group. This guide elucidates the superior capabilities of the mesylate group in this context, providing a data-driven comparison with other common leaving groups, detailed experimental protocols, and mechanistic insights.

Mesylate: An Exceptional Leaving Group

The efficacy of a leaving group is fundamentally tied to its ability to stabilize a negative charge. The mesylate anion (CH₃SO₃⁻) excels in this regard due to the strong electron-withdrawing nature of the sulfonyl group and the extensive resonance delocalization of the negative charge across the three oxygen atoms. This inherent stability makes it a weak base and, consequently, an excellent leaving group, facilitating nucleophilic substitution reactions.

Alcohols, which are common precursors in piperidine synthesis, are inherently poor leaving groups due to the strong basicity of the hydroxide ion (OH⁻). Conversion of the hydroxyl group into a mesylate is a routine and high-yielding transformation, typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine or pyridine. This process does not affect the stereochemistry at the carbon center, which is a significant advantage in the synthesis of chiral piperidines.

Comparative Analysis of Leaving Groups in Piperidine Synthesis

While various leaving groups can be employed in the intramolecular N-alkylation to form the piperidine ring, mesylates and tosylates (p-toluenesulfonates) are generally superior to halides. The choice of leaving group can significantly impact reaction rates and yields.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative S_N2 Reaction Rate (approx.) |

| Mesylate (-OMs) | Methanesulfonic acid | ~ -1.9 | ~1.3 |

| Tosylate (-OTs) | p-Toluenesulfonic acid | ~ -2.8 | 1 |

| Bromide (-Br) | Hydrobromic acid | ~ -9 | ~0.01 |

| Chloride (-Cl) | Hydrochloric acid | ~ -7 | ~0.001 |

Note: Relative reaction rates are approximate and can vary significantly with substrate, solvent, and temperature.

The data clearly indicates that sulfonate esters like mesylate and tosylate are significantly better leaving groups than halides in S_N2 reactions. The slightly higher reactivity of mesylate compared to tosylate in some instances is attributed to its smaller size and lack of the bulky tolyl group.

Reaction Mechanisms and Logical Workflow

The primary mechanism for piperidine synthesis involving a mesylate leaving group is an intramolecular bimolecular nucleophilic substitution (S_N2) reaction. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon bearing the mesylate group, which is subsequently displaced.

Experimental and Synthetic Workflow

The general workflow for synthesizing a piperidine ring via intramolecular cyclization of an amino alcohol precursor involves two key steps: mesylation of the alcohol and the subsequent intramolecular N-alkylation.

Intramolecular S_N2 Cyclization Mechanism

The cyclization step proceeds via a classic S_N2 mechanism, leading to the formation of the piperidine ring.

Key Experimental Protocols

Below are detailed methodologies for the synthesis of a piperidine precursor and its subsequent cyclization utilizing a mesylate leaving group.

Protocol 1: Synthesis of tert-butyl 4-(1-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate

This protocol details the conversion of a secondary alcohol on a piperidine ring to a mesylate.

Materials:

-

tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

0.1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.5 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture sequentially with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Potential Side Reactions: A significant side reaction to consider during mesylation is elimination, especially if an excess of a strong base is used or the reaction is heated.[1] This can lead to the formation of an alkene byproduct. Another possibility is the substitution of the mesylate by the chloride ion generated from methanesulfonyl chloride.[1]

Protocol 2: Intramolecular Cyclization of an Aminomesylate to a Piperidine Derivative

This protocol outlines the general procedure for the ring-closing reaction.

Materials:

-

Aminomesylate precursor

-

A suitable solvent (e.g., acetonitrile, DMF)

-

A non-nucleophilic base (e.g., potassium carbonate, DBU), if the amine is protonated.

Procedure:

-

Dissolve the aminomesylate precursor in the chosen solvent.

-

If the amine is in its salt form, add a non-nucleophilic base (1.1-1.5 eq).

-

Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude piperidine product.

-

Purify the product by column chromatography or crystallization.

Conclusion

The use of mesylate as a leaving group is a highly effective and reliable strategy in the synthesis of piperidines via intramolecular cyclization. Its ease of formation from alcohols, excellent leaving group ability, and the stereochemical integrity it preserves make it a preferred choice for synthetic chemists. This guide provides the foundational knowledge, comparative data, and practical protocols to empower researchers in the rational design and execution of piperidine syntheses, ultimately accelerating the discovery and development of new chemical entities with therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of 3-Substituted Piperidines using N-Boc-3-mesyloxypiperidine

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The ability to functionalize the piperidine ring at the 3-position is crucial for modulating the pharmacological properties of these molecules. N-Boc-3-mesyloxypiperidine has emerged as a key intermediate for this purpose, offering a versatile platform for the introduction of various substituents through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis of N-Boc-3-mesyloxypiperidine and its application in the preparation of 3-substituted piperidines, with a focus on the synthesis of 3-aminopiperidine derivatives.

Core Synthesis and Subsequent Functionalization

The primary synthetic route involves a three-step process starting from the commercially available N-Boc-3-hydroxypiperidine. This alcohol is first converted to the corresponding mesylate, which then serves as an excellent leaving group for nucleophilic substitution. A common and highly useful transformation is the introduction of an azide group, which can be subsequently reduced to a primary amine. This 3-amino-N-Boc-piperidine is a valuable building block for further derivatization in drug discovery programs.

Data Presentation

The following tables summarize the quantitative data for the key transformations described in this guide.

Table 1: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| tert-Butyl 3-hydroxypiperidine-1-carboxylate | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0 to rt | 3 | Quantitative |

Table 2: Synthesis of tert-Butyl 3-azidopiperidine-1-carboxylate

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate | Sodium azide | DMF | 80 | 16 | 93 |

Table 3: Synthesis of (S)-tert-Butyl 3-aminopiperidine-1-carboxylate

| Reactant | Catalyst | Solvent | Pressure | Time | Yield (%) |

| (S)-tert-Butyl 3-azidopiperidine-1-carboxylate | 10% Pd/C | Ethanol | Atmospheric | Overnight | 90 |

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

This protocol details the mesylation of N-Boc-3-hydroxypiperidine.

Materials:

-

tert-Butyl 3-hydroxypiperidine-1-carboxylate

-

Triethylamine

-

Methanesulfonyl chloride

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Water

-

Magnesium sulfate

Procedure:

-

To a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (5 g, 24.84 mmol) and triethylamine (5.027 g, 6.924 mL, 49.68 mmol) in dichloromethane (50 mL), slowly add methanesulfonyl chloride (3.130 g, 2.115 mL, 27.32 mmol) under an ice bath at 0°C.

-

Allow the reaction mixture to gradually warm to room temperature over 3 hours.

-

Upon completion of the reaction, wash the mixture with water and 1 M hydrochloric acid.

-

Dry the organic layer with magnesium sulfate, filter, and concentrate in vacuum to afford tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate as a yellow oil. The product is often used in the next step without further purification, assuming quantitative conversion.

Protocol 2: Synthesis of tert-Butyl 3-azidopiperidine-1-carboxylate

This protocol describes the nucleophilic substitution of the mesylate with sodium azide.

Materials:

-

tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (assuming quantitative yield from the previous step, ~24.84 mmol) in DMF (100 mL), add sodium azide (4.84 g, 74.5 mmol).

-

Heat the reaction mixture to 80°C and stir for 16 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield tert-butyl 3-azidopiperidine-1-carboxylate. A reported yield for a similar reaction is 93%.

Protocol 3: Synthesis of (S)-tert-Butyl 3-aminopiperidine-1-carboxylate

This protocol details the reduction of the azide to the corresponding amine via catalytic hydrogenation.

Materials:

-

(S)-tert-Butyl 3-azidopiperidine-1-carboxylate

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Celite

Procedure:

-

A solution of (S)-tert-butyl 3-azidopiperidine-1-carboxylate (6.77 g, 29.9 mmol) in ethanol (200 ml) is treated with a catalytic amount of 10% Pd/C (150 mg).

-

The mixture is hydrogenated under atmospheric pressure of hydrogen overnight.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated under reduced pressure to yield (S)-tert-butyl 3-aminopiperidine-1-carboxylate as a colorless liquid. This product is often obtained in high purity (90% yield) and may not require further purification[1].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic transformations.

Caption: Synthesis of N-Boc-3-mesyloxypiperidine.

Caption: Synthesis of 3-Amino-N-Boc-piperidine.

Caption: Experimental Workflow for 3-Aminopiperidine Synthesis.

References

An In-depth Technical Guide to the Electrophilicity of the C3 Position in N-Boc-3-mesyloxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nature of the C3 position in N-Boc-3-mesyloxypiperidine, a critical building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, and application, with a focus on providing actionable data and detailed experimental protocols.

Introduction: The Significance of N-Boc-3-mesyloxypiperidine

N-Boc-3-mesyloxypiperidine is a versatile synthetic intermediate prized for its role in the construction of complex bioactive molecules, most notably in the synthesis of kinase inhibitors such as Ibrutinib. The strategic placement of a mesyloxy group at the C3 position of the N-Boc-protected piperidine ring renders this carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of functional groups, making it an invaluable tool for drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled reactions at the C3 position before subsequent modifications at the nitrogen atom.

Synthesis of N-Boc-3-mesyloxypiperidine

The preparation of N-Boc-3-mesyloxypiperidine is typically a two-step process starting from the commercially available N-Boc-3-hydroxypiperidine.

Step 1: Boc Protection of 3-Hydroxypiperidine (if starting from the unprotected alcohol)

While N-Boc-3-hydroxypiperidine is readily available, it can also be synthesized from 3-hydroxypiperidine.

Step 2: Mesylation of N-Boc-3-hydroxypiperidine

The hydroxyl group at the C3 position is converted into a mesylate, which is an excellent leaving group, thereby activating this position for nucleophilic substitution.

Experimental Protocol: Mesylation of N-Boc-3-hydroxypiperidine

Materials:

-

N-Boc-3-hydroxypiperidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 - 2.0 eq) to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-mesyloxypiperidine, which is often used in the next step without further purification.

Electrophilicity and Reactivity of the C3 Position

The key to the utility of N-Boc-3-mesyloxypiperidine lies in the high electrophilicity of the C3 carbon. This is a direct result of the electron-withdrawing nature of the adjacent mesyloxy group. The sulfonyl group of the mesylate is a strong electron-withdrawing group, which polarizes the C-O bond, making the carbon atom electron-deficient and an excellent target for nucleophiles.

The primary reaction mechanism at the C3 position is a bimolecular nucleophilic substitution (SN2) reaction. This concerted mechanism involves the backside attack of a nucleophile on the C3 carbon, leading to the displacement of the mesylate leaving group and an inversion of stereochemistry at the C3 center.

Factors Influencing Electrophilicity and Reactivity:

-

Leaving Group Ability: The mesylate anion (MsO⁻) is a very stable, non-nucleophilic species, making it an excellent leaving group. This is a primary driver of the reaction.

-

Steric Hindrance: The piperidine ring exists in a chair conformation. The accessibility of the C3 position to incoming nucleophiles can be influenced by the axial or equatorial position of the mesyloxy group and the overall steric bulk of the nucleophile.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are typically used for SN2 reactions involving N-Boc-3-mesyloxypiperidine as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

-

Nucleophile Strength: The rate of the SN2 reaction is directly proportional to the concentration and nucleophilicity of the attacking species. Stronger nucleophiles will react more readily.

Caption: Factors influencing the electrophilicity of the C3 position.

Quantitative Data on Reactivity

| Nucleophile Type | Nucleophile Example | Product Type | Typical Yield | Reaction Conditions |

| Nitrogen | Sodium Azide (NaN₃) | Azide | >90% | DMF, 80 °C |

| Ammonia (NH₃) | Primary Amine | 70-85% | i-PrOH, sealed tube, 100 °C | |

| Primary/Secondary Amines | Secondary/Tertiary Amines | 60-90% | Acetonitrile, K₂CO₃, reflux | |

| Oxygen | Sodium Phenoxide | Aryl Ether | 75-85% | DMF, 60 °C |

| Sodium Methoxide | Methyl Ether | 80-95% | THF, rt | |

| Sulfur | Sodium Thiophenoxide | Thioether | >90% | DMF, rt |

Note: Yields are highly dependent on the specific substrate, nucleophile, and reaction conditions. The data presented here are representative examples.

Key Experimental Protocols for Nucleophilic Substitution

Synthesis of N-Boc-3-azidopiperidine

Materials:

-

N-Boc-3-mesyloxypiperidine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-Boc-3-mesyloxypiperidine (1.0 eq) in anhydrous DMF, add sodium azide (1.5 - 2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-azidopiperidine.

Synthesis of N-Boc-3-aminopiperidine (via Azide Reduction)

Materials:

-

N-Boc-3-azidopiperidine

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve N-Boc-3-azidopiperidine (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-3-aminopiperidine.

Logical Workflow and Applications

The primary application of the electrophilicity at the C3 position of N-Boc-3-mesyloxypiperidine is as a key step in the synthesis of more complex molecules, particularly pharmaceuticals. A common workflow involves the nucleophilic substitution at C3, followed by deprotection of the Boc group and subsequent functionalization of the piperidine nitrogen.

Caption: General synthetic workflow utilizing N-Boc-3-mesyloxypiperidine.

This workflow is exemplified in the synthesis of Ibrutinib, where the C3 position is functionalized with a pyrazolopyrimidine moiety, followed by deprotection and acylation of the piperidine nitrogen.

Conclusion

N-Boc-3-mesyloxypiperidine is a powerful and versatile intermediate in organic synthesis. The high electrophilicity of its C3 position, facilitated by the excellent leaving group ability of the mesylate, allows for a broad range of SN2 reactions. This enables the strategic introduction of diverse functionalities, a critical aspect of modern drug design and development. Understanding the principles governing its reactivity and having access to robust experimental protocols are essential for any researcher or scientist working in the field of medicinal chemistry.

The Sentinel of Synthesis: An In-depth Technical Guide to Boc Protection in Piperidine Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, particularly in the construction of complex molecules containing the piperidine scaffold. Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The ability to selectively protect the piperidine nitrogen is crucial for achieving desired chemical transformations on other parts of the molecule without unintended side reactions. This technical guide provides a comprehensive overview of the core principles of Boc protection in piperidine chemistry, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in drug development and other scientific endeavors.

Core Principles: The Role and Reactivity of the Boc Group

The Boc group serves as a temporary shield for the nucleophilic and basic secondary amine of the piperidine ring. Its popularity stems from a favorable combination of stability and selective lability. The N-Boc group is robust and stable under a wide range of conditions, including exposure to bases, nucleophiles, and many reducing agents.[1] This stability allows for a broad scope of chemical modifications to be performed on other parts of the molecule without disturbing the protected piperidine nitrogen.

Conversely, the Boc group is readily cleaved under acidic conditions, a process known as deprotection.[2] This acid-lability is the cornerstone of its utility, enabling its removal at a desired stage of a synthetic sequence. The most commonly employed reagents for Boc deprotection are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.[3][4]

Boc Protection of Piperidines: A Quantitative Overview

The introduction of the Boc group onto the piperidine nitrogen is typically achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) in the presence of a base. The choice of base and solvent can influence the reaction's efficiency.

| Substrate | Reagents | Solvent | Time | Yield (%) | Reference |

| Piperidine | (Boc)₂O, Triethylamine | CH₂Cl₂ | 1 h | 100 | [5] |

| Substituted Piperidine Diester | (Boc)₂O, Triethylamine, DMAP (cat.) | CH₂Cl₂ | - | 92 | |

| 4-Piperidyl Urea | (Boc)₂O, Triethylamine | Water/Acetone | 8-10 h | - | [6] |

| N-Benzyl-4-piperidone derivative | (Boc)₂O and subsequent hydrogenation | Methanol | 4-8 h | 88.7-90.7 | [7] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | THF | Overnight | 89 | [1] |

Boc Deprotection: Common Protocols and Their Efficacy

The removal of the Boc group is a critical step, and the choice of acidic reagent can be tailored based on the presence of other acid-sensitive functional groups in the molecule.

| Substrate | Reagents | Solvent | Time | Yield | Reference |

| N-Boc-piperidine derivative | 20-50% TFA | Dichloromethane (DCM) | 30 min - 4 h | High | [8][9] |

| N-Boc-piperazine derivative | 4M HCl in dioxane | Dioxane/Methanol | 1-3 h | High | [10] |

| N-Boc protected amine | 4M HCl in dioxane | Dioxane | 16 h | - | [11] |

| N-Boc-4-hydroxypiperidine | 20-50% TFA | Dichloromethane (DCM) | 1-2 h | - | [4] |

| Boc-protected peptide on resin | 50% TFA | Dichloromethane (DCM) | 5 min | 78% (incomplete) | [12] |

| Boc-protected peptide on resin | 4M HCl in dioxane | Dioxane | 2 x 30 min | High | [12] |

| N-Boc piperazine derivative | 4N HCl in dioxane | Ethyl Acetate | 1 h | Quantitative | [3] |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Piperidine

Materials:

-

Piperidine derivative (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the piperidine derivative in DCM or THF in a round-bottom flask.

-

Add the base (TEA or DIPEA) to the solution.

-

Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction for 1-4 hours. Monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected piperidine.

-

Purify the product by flash column chromatography if necessary.

Protocol 2: General Procedure for TFA-Mediated N-Boc Deprotection

Materials:

-

N-Boc protected piperidine derivative (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization

Procedure:

-

Dissolve the N-Boc protected piperidine in DCM (a concentration of 0.1-0.5 M is common).[8]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[8] The reaction can be exothermic.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.[8]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

-

The resulting amine is obtained as a TFA salt. To obtain the free amine, dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.

Protocol 3: General Procedure for HCl/Dioxane-Mediated N-Boc Deprotection

Materials:

-

N-Boc protected piperidine derivative (1.0 eq)

-

4M solution of HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc protected piperidine derivative in a minimal amount of a suitable solvent like methanol or dioxane.[10]

-

Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[10]

-

Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected piperidine will often precipitate out of the solution.[10]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[10]

-